N,N-dimethyl-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline, E
CAS No.: 1190375-91-7
Cat. No.: VC4386076
Molecular Formula: C16H24BNO2
Molecular Weight: 273.18
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1190375-91-7 |
|---|---|
| Molecular Formula | C16H24BNO2 |
| Molecular Weight | 273.18 |
| IUPAC Name | N,N-dimethyl-4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline |
| Standard InChI | InChI=1S/C16H24BNO2/c1-15(2)16(3,4)20-17(19-15)12-11-13-7-9-14(10-8-13)18(5)6/h7-12H,1-6H3/b12-11+ |
| Standard InChI Key | ZKPKZHAHHWEXSU-VAWYXSNFSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)N(C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, N,N-dimethyl-4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline, reflects its stereospecific (E)-configuration and functional groups. The central ethenyl bridge (-CH=CH-) links the electron-rich dimethylaniline group to the boron-containing dioxaborolane ring. X-ray crystallography reveals a planar geometry around the boron atom, with the dioxaborolane ring adopting a chair-like conformation . Key bond lengths include:
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C13–N1: 1.3824(19) Å
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C14–B1: 1.532(2) Å
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C=C bond: 1.341(2) Å
These metrics suggest conjugation between the boron atom’s p orbital and the π-system of the ethenyl bridge, a feature corroborated by shortened bond lengths compared to carbazole analogues .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₄BNO₂ | |
| Molecular Weight | 273.18 g/mol | |
| Melting Point | 130–133°C | |
| Boiling Point | 344.1 ± 52.0°C (predicted) | |
| Density | 1.01 ± 0.1 g/cm³ (predicted) |
Synthesis and Crystallization
Hydroboration Protocol
The title compound is synthesized via hydroboration of N-ethynyl-N-phenylaniline with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in a 16% yield . The reaction proceeds under mild conditions, favoring the (E)-isomer due to steric hindrance from the tetramethyl groups. Post-synthesis, single crystals suitable for X-ray analysis are obtained through recrystallization from hexane .
Key Spectroscopic Data
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¹H NMR (CDCl₃): δ 1.25 (s, 12H, dioxaborolane CH₃), 4.17 (d, J = 15.6 Hz, 1H, B-CH), 7.07–7.64 (m, aromatic and ethenyl protons) .
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Resonance Features: The downfield shift of the ethenyl proton (δ 7.64) confirms conjugation with the electron-withdrawing boron group .
Chemical Properties and Reactivity
Polarized π-System and Resonance
The compound exhibits a polarized π-system due to resonance between N–C(H)=C(H)–B and N⁺=C(H)–C(H)=B⁻ canonical forms . This delocalization shortens the C13–N1 and C14–B1 bonds relative to non-resonating analogues, enhancing electrophilicity at the boron center. Comparative studies with carbazole derivatives show reduced resonance contribution in the latter, attributed to diminished lone-pair donation from nitrogen .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The tetramethyl dioxaborolane group acts as a boron donor in Suzuki-Miyaura reactions, enabling coupling with aryl halides to form biaryl structures . This reactivity is exploited in pharmaceutical intermediates, such as kinase inhibitors and anticancer agents. For example, coupling with 4-bromoaniline derivatives yields fluorescent probes for cellular imaging.
Optoelectronic Materials
The compound’s extended conjugation and boron-mediated electron deficiency make it a candidate for organic light-emitting diodes (OLEDs) and non-linear optical materials. Theoretical studies predict a high hyperpolarizability (β) due to charge-transfer transitions between the aniline and boron moieties .
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